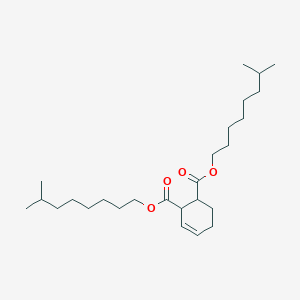![molecular formula C12H8Br2N2 B13145718 2,4-Dibromo-5,6-dihydrobenzo[h]quinazoline](/img/structure/B13145718.png)
2,4-Dibromo-5,6-dihydrobenzo[h]quinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dibromo-5,6-dihydrobenzo[h]quinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a fused benzene and pyrimidine ring system, with bromine atoms at the 2 and 4 positions, and a dihydro structure at the 5 and 6 positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-5,6-dihydrobenzo[h]quinazoline typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of a chalcone with guanidine under specific conditions . The reaction is usually carried out in a solvent such as acetonitrile, under reflux conditions for several hours.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents, and ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dibromo-5,6-dihydrobenzo[h]quinazoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The dihydro structure can be oxidized to form quinazoline derivatives, or reduced to form fully saturated compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Major Products
Substitution Products: Depending on the nucleophile, various substituted quinazolines can be formed.
Oxidation Products: Quinazoline derivatives with different oxidation states.
Reduction Products: Fully saturated benzoquinazoline derivatives.
Wissenschaftliche Forschungsanwendungen
2,4-Dibromo-5,6-dihydrobenzo[h]quinazoline has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential anticancer properties, particularly in inhibiting the growth of carcinoma cells.
Biological Studies: Used in the study of enzyme inhibition and receptor binding due to its unique structure.
Material Science:
Wirkmechanismus
The mechanism of action of 2,4-Dibromo-5,6-dihydrobenzo[h]quinazoline involves its interaction with specific molecular targets. For instance, it has been shown to inhibit tubulin polymerization, which is crucial for cell division . This inhibition leads to apoptosis in cancer cells, making it a promising candidate for anticancer therapy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Phenyl-5,6-dihydrobenzo[h]quinazoline: Similar structure but with a phenyl group instead of bromine atoms.
3H-Quinazolin-4-one Derivatives: These compounds have a similar quinazoline core but differ in their functional groups and biological activities.
Uniqueness
2,4-Dibromo-5,6-dihydrobenzo[h]quinazoline is unique due to the presence of bromine atoms, which can significantly influence its reactivity and biological activity. The dihydro structure also adds to its distinct chemical properties, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C12H8Br2N2 |
|---|---|
Molekulargewicht |
340.01 g/mol |
IUPAC-Name |
2,4-dibromo-5,6-dihydrobenzo[h]quinazoline |
InChI |
InChI=1S/C12H8Br2N2/c13-11-9-6-5-7-3-1-2-4-8(7)10(9)15-12(14)16-11/h1-4H,5-6H2 |
InChI-Schlüssel |
FPQAUNDSUKDHIT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C3=CC=CC=C31)N=C(N=C2Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


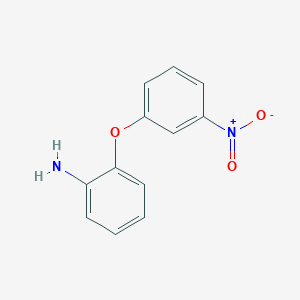
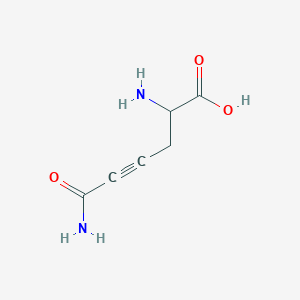
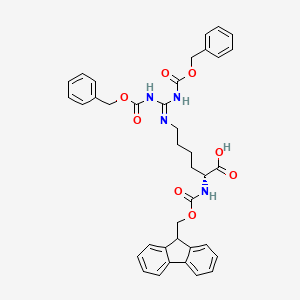
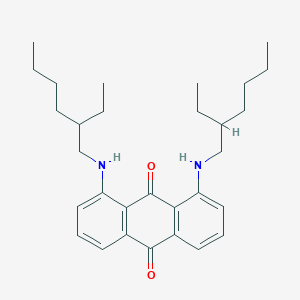
![4-Methyl-1-[2-(methylsulfanyl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13145656.png)

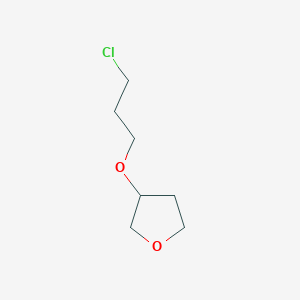
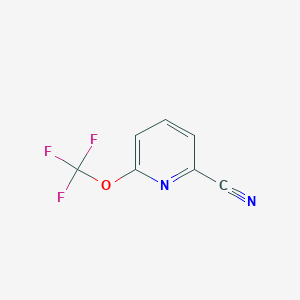
![tert-Butyl 3'-chloro-5'H-spiro[azetidine-3,7'-furo[3,4-b]pyridine]-1-carboxylate](/img/structure/B13145690.png)
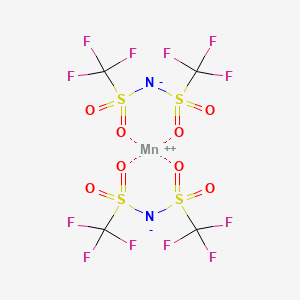
![Methyl[(4-methyl-3,4-dihydro-2H-1-benzopyran-4-yl)methyl]amine](/img/structure/B13145702.png)
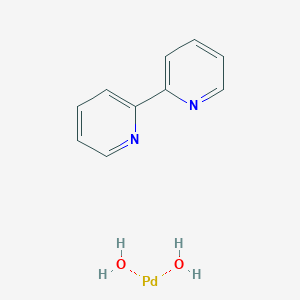
![3-((4-(4-Chlorobenzyl)-5-oxo-1,2,4,5,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methyl)benzonitrile](/img/structure/B13145713.png)
